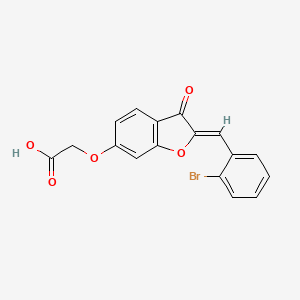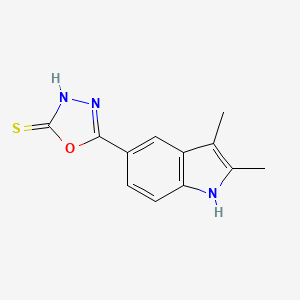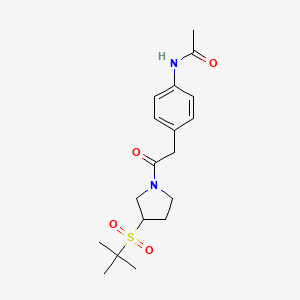
N-(4-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a tert-butylsulfonyl group attached to a pyrrolidin-1-yl group, which is further attached to a phenyl group via an acetamide linkage . The tert-butyl group is known for its unique reactivity pattern due to its crowded structure .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the corresponding pyrrolidine with a tert-butylsulfonyl chloride to introduce the tert-butylsulfonyl group. The phenylacetamide moiety could then be introduced through a suitable coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bulky tert-butylsulfonyl group, the five-membered pyrrolidine ring, and the aromatic phenyl ring. The presence of these groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The tert-butylsulfonyl group is known for its unique reactivity pattern, which could be utilized in various chemical transformations . The exact reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the tert-butylsulfonyl group, the pyrrolidine ring, and the phenyl ring. For example, the tert-butylsulfonyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .科学的研究の応用
Antimicrobial and Anticancer Activities
Antimicrobial Activity : Studies have shown that derivatives of N-(phenylsulfonyl)acetamide exhibit good antimicrobial activity. For example, novel sulphonamide derivatives synthesized from 2-bromo-N-(phenylsulfonyl)acetamide showed promising antimicrobial properties against a range of strains (Fahim & Ismael, 2019). Similarly, other synthesized heterocyclic compounds incorporating a sulfamoyl moiety demonstrated antimicrobial efficacy, indicating their potential use as antimicrobial agents (Darwish et al., 2014).
Anticancer Activity : The modification of related compounds by replacing the acetamide group with alkylurea has been investigated for their anticancer effects and toxicity. These studies indicate that such modifications can retain antiproliferative activity and inhibit PI3Ks and mTOR, suggesting their potential as anticancer agents with lower toxicity (Wang et al., 2015). Additionally, a series of α,β-unsaturated γ-lactam derivatives have been explored for their anticancer potential, targeting the PI3K/AKT signaling pathway, showing promise as cytotoxic and anticancer agents (Brindisi et al., 2021).
Neuroprotection and Inhibition of Enzymatic Activity
Neuroprotective Effects : GVS-111, a dipeptide analog related to the family of compounds under discussion, has demonstrated neuroprotective activity against oxidative stress in both normal human cortical neurons and Down’s syndrome cortical neurons. This suggests its potential for treating neurodegenerative disorders and mental retardation (Pelsman et al., 2003).
Enzymatic Inhibition : The compound SSR182289A, structurally related to the discussed compound, is a potent and selective thrombin inhibitor with promising antithrombotic properties in various animal models. This indicates the compound's potential in developing new anticoagulant therapies (Lorrain et al., 2003).
特性
IUPAC Name |
N-[4-[2-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-oxoethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-13(21)19-15-7-5-14(6-8-15)11-17(22)20-10-9-16(12-20)25(23,24)18(2,3)4/h5-8,16H,9-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXPANMIHDFFLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2479825.png)
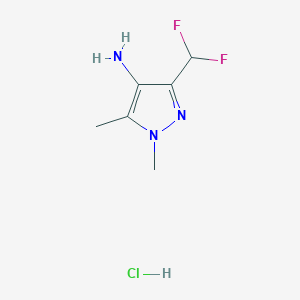
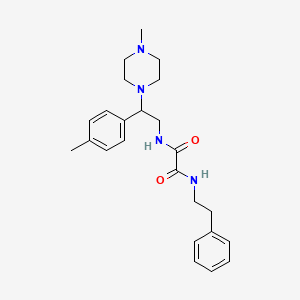
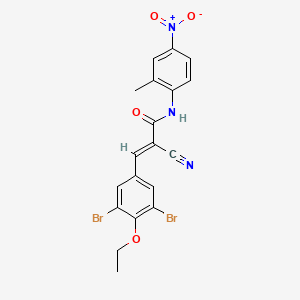
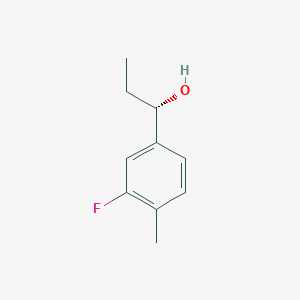
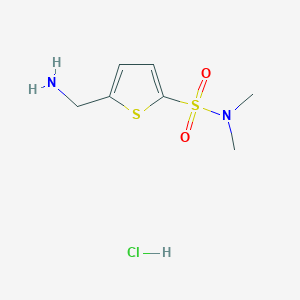

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2479836.png)
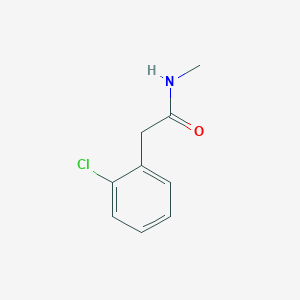
![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid](/img/structure/B2479838.png)
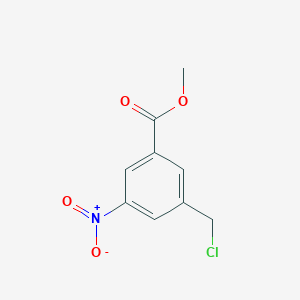
![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2479843.png)
